molecular formula C17H17ClN2O4S B2358395 N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine CAS No. 883248-59-7

N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

Cat. No.: B2358395
CAS No.: 883248-59-7
M. Wt: 380.84
InChI Key: YZDGRRIEDRXLBD-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine” is a complex organic compound that features a combination of functional groups, including an oxazole ring, a furan ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the sulfonyl group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides.

    N-alkylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxygenated furans.

    Reduction: Sulfides.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used to study biological pathways and enzyme functions.

Medicine

    Drug Development:

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which “N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(sec-butyl)-4-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine
  • N-(sec-butyl)-4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

Uniqueness

The presence of the 4-chlorophenyl group and the specific arrangement of functional groups in “N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine” may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-butan-2-yl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-3-11(2)19-16-17(20-15(24-16)14-5-4-10-23-14)25(21,22)13-8-6-12(18)7-9-13/h4-11,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDGRRIEDRXLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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